ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate
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Overview
Description
ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with ethyl 3-amino-3-hydroxypropanoate in the presence of a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to a hydrazine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetate
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14ClF3N4O2 |
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Molecular Weight |
338.71 g/mol |
IUPAC Name |
ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate |
InChI |
InChI=1S/C12H14ClF3N4O2/c1-3-22-10(21)5-9(17)19-20(2)11-8(13)4-7(6-18-11)12(14,15)16/h4,6H,3,5H2,1-2H3,(H2,17,19) |
InChI Key |
XPFKCLSGXWFMBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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